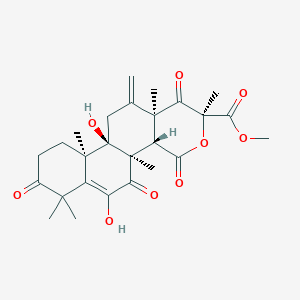

Terretonin

Description

Properties

CAS No. |

71911-90-5 |

|---|---|

Molecular Formula |

C26H32O9 |

Molecular Weight |

488.5 g/mol |

IUPAC Name |

methyl 6,10b-dihydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-4a,9,10,11-tetrahydronaphtho[1,2-h]isochromene-2-carboxylate |

InChI |

InChI=1S/C26H32O9/c1-12-11-26(33)22(4)10-9-13(27)21(2,3)15(22)14(28)17(29)24(26,6)16-18(30)35-25(7,20(32)34-8)19(31)23(12,16)5/h16,28,33H,1,9-11H2,2-8H3 |

InChI Key |

CYHGEJACRPDZDP-UHFFFAOYSA-N |

Isomeric SMILES |

C[C@@]12CCC(=O)C(C1=C(C(=O)[C@]3([C@]2(CC(=C)[C@@]4([C@@H]3C(=O)O[C@](C4=O)(C)C(=O)OC)C)O)C)O)(C)C |

Canonical SMILES |

CC1(C(=O)CCC2(C1=C(C(=O)C3(C2(CC(=C)C4(C3C(=O)OC(C4=O)(C)C(=O)OC)C)O)C)O)C)C |

melting_point |

260 - 262 °C |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

Terretonin: A Comprehensive Technical Guide to its Chemical Structure, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terretonin and its analogues are a class of meroterpenoids, natural products of mixed polyketide and terpenoid biosynthetic origin, primarily isolated from fungi of the Aspergillus genus. These compounds have garnered significant interest within the scientific community due to their unique and complex chemical structures and their diverse range of biological activities. This technical guide provides an in-depth overview of the chemical structure of this compound, summarizes key quantitative data on its biological effects, details relevant experimental protocols, and visualizes the known signaling pathways through which it exerts its action.

Chemical Structure of this compound

This compound is not a single entity but rather a family of structurally related meroterpenoids. The core chemical scaffold of terretonins is a unique and highly oxygenated tetracyclic system. Variations in the oxidation and substitution patterns on this core skeleton give rise to the different this compound derivatives.

Below are the chemical structures and key identifiers for prominent members of the this compound family:

| Derivative | Chemical Formula | Molar Mass ( g/mol ) | IUPAC Name |

| This compound | C₂₆H₃₂O₉ | 488.5 | methyl (2R,4aR,4bS,10aS,10bS,12aR)-6,10b-dihydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-4a,9,10,11-tetrahydronaphtho[1,2-h]isochromene-2-carboxylate |

| This compound A | C₂₆H₃₂O₈ | 472.53 | methyl (2R,4aS,4bR,10aR,10bR,12aR)-6-hydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-9,10,10b,11-tetrahydro-4aH-naphtho[1,2-h]isochromene-2-carboxylate[1] |

| This compound B | C₂₆H₃₂O₁₀ | 504.5 | methyl (2R,4aR,4bS,6aS,10aR,10bS,12aR)-6a,10b-dihydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,6,8-pentaoxo-4a,9,10,11-tetrahydronaphtho[1,2-h]isochromene-2-carboxylate |

| This compound M | C₂₆H₃₈O₆ | 446.6 | [(2S,4aR,4bS,6aS,8S,10aR,10bS,11S,12aS)-11-hydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4-dioxo-5,6,6a,8,9,10,10b,11-octahydro-4aH-naphtho[1,2-h]isochromen-8-yl] acetate |

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. The following tables summarize the available quantitative data for some of these activities.

Cytotoxic Activity

| Compound | Cell Line | Assay | IC₅₀ | Reference |

| This compound N | SKOV3 (Ovarian Adenocarcinoma) | SRB | 1.2 µg/mL | |

| This compound N | PC-3 (Metastatic Prostate Cancer) | SRB | 7.4 µg/mL | |

| Butyrolactone I | SKOV3 (Ovarian Adenocarcinoma) | SRB | 0.6 µg/mL | |

| Butyrolactone I | PC-3 (Metastatic Prostate Cancer) | SRB | 4.5 µg/mL |

Anti-inflammatory Activity

| Compound | Cell Line | Stimulus | Effect | Concentration | Inhibition Rate |

| This compound D1 | RAW264.7 Macrophages | LPS | Inhibition of Nitric Oxide (NO) Production | 50 µg/mL | 22-34% |

| This compound | RAW264.7 Macrophages | LPS | Inhibition of Nitric Oxide (NO) Production | 50 µg/mL | 22-34% |

| This compound A | RAW264.7 Macrophages | LPS | Inhibition of Nitric Oxide (NO) Production | 50 µg/mL | 22-34% |

| This compound D | RAW264.7 Macrophages | LPS | Inhibition of Nitric Oxide (NO) Production | 50 µg/mL | 22-34% |

Antimicrobial Activity

| Compound | Organism | Activity |

| This compound G | Gram-positive bacteria | Potent antibacterial activity |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's biological activities.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

-

96-well microtiter plates

-

Culture medium

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Trichloroacetic acid (TCA), 50% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells with trypsin-EDTA and resuspend in fresh medium. Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-20,000 cells/well) in a volume of 100 µL. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound N) in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include appropriate vehicle controls. Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

Cell Fixation: After incubation, gently add 25 µL of cold 50% TCA to each well without removing the medium (final concentration of 10% TCA). Incubate at 4°C for 1 hour to fix the cells.

-

Washing: Carefully wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.

-

Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.

-

Absorbance Measurement: Measure the optical density (OD) at a wavelength between 510 nm and 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Acridine Orange/Ethidium Bromide (AO/EB) Apoptosis Assay

This fluorescence microscopy-based assay is used to visualize nuclear changes and distinguish between viable, apoptotic, and necrotic cells.

Materials:

-

24-well plates or chamber slides

-

Phosphate-buffered saline (PBS)

-

Acridine Orange (AO) stock solution (1 mg/mL)

-

Ethidium Bromide (EB) stock solution (1 mg/mL)

-

AO/EB staining solution (mix equal volumes of AO and EB stock solutions)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Culture and Treatment: Seed cells in a 24-well plate or chamber slides and allow them to attach. Treat the cells with the test compound (e.g., this compound N) at the desired concentration and for the specified duration.

-

Cell Harvesting: For adherent cells, gently wash with PBS. For suspension cells, centrifuge and resuspend in PBS.

-

Staining: Add a small volume (e.g., 1 µL) of the AO/EB staining solution to a suspension of approximately 1 x 10⁵ cells in 25 µL of PBS. Gently mix.

-

Visualization: Immediately place a small aliquot of the stained cell suspension on a microscope slide, cover with a coverslip, and observe under a fluorescence microscope.

-

Interpretation:

-

Viable cells: Uniform green nucleus with intact structure.

-

Early apoptotic cells: Bright green nucleus with chromatin condensation or nuclear fragmentation.

-

Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.

-

Necrotic cells: Uniformly orange to red nucleus with intact structure.

-

Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in inflammation and apoptosis.

SIRT1/Nrf2/NF-κB/NLRP3 Signaling Pathway in Acute Lung Injury

This compound has demonstrated protective effects against lipopolysaccharide (LPS)-induced acute lung injury by modulating the SIRT1/Nrf2/NF-κB/NLRP3 signaling axis.

Caption: this compound's modulation of the SIRT1/Nrf2/NF-κB/NLRP3 pathway.

Apoptosis Induction in Cancer Cells

This compound N has been shown to induce apoptosis in cancer cells. While the precise molecular cascade is still under investigation, the process involves nuclear DNA fragmentation, a hallmark of apoptosis. The general intrinsic and extrinsic pathways of apoptosis are depicted below, which are likely targets for this compound's pro-apoptotic activity.

Caption: General overview of apoptotic pathways potentially targeted by this compound N.

Conclusion

This compound and its derivatives represent a promising class of natural products with significant potential for therapeutic development. Their complex chemical structures provide a foundation for further medicinal chemistry efforts, while their demonstrated cytotoxic, anti-inflammatory, and antimicrobial activities warrant continued investigation. The elucidation of their mechanisms of action, particularly the modulation of the SIRT1/Nrf2/NF-κB/NLRP3 and apoptotic pathways, offers valuable insights for targeted drug design. This technical guide serves as a foundational resource for researchers and professionals in the field, summarizing the current knowledge and providing a framework for future studies into this fascinating family of fungal metabolites.

References

Biosynthesis of Terretonin in Aspergillus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthetic pathway of terretonin (B1644113), a complex meroterpenoid natural product isolated from Aspergillus terreus. This compound and its derivatives have garnered interest for their unique chemical structures and potential biological activities. This document details the genetic basis of this compound production, the enzymatic steps involved in its biosynthesis, and the key experimental methodologies used to elucidate this pathway.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated gene cluster in Aspergillus terreus NIH2624.[1][2] This cluster, herein referred to as the trt cluster, contains genes encoding all the necessary enzymes for the synthesis of the this compound backbone from simple precursors. The genes within this cluster and their proposed functions, as determined by bioinformatic analysis and gene deletion studies, are summarized in the table below.[1][3]

| Gene Locus (ATEG) | Gene Name | Proposed Function |

| ATEG_10080 | trt4 | Non-reducing polyketide synthase (NR-PKS) |

| ATEG_10078 | trt2 | Prenyltransferase (PT) |

| ATEG_10082 | trt5 | Methyltransferase |

| ATEG_10079 | trt8 | FAD-dependent monooxygenase |

| ATEG_10081 | trt1 | Terpene cyclase |

| ATEG_10083 | trt6 | Cytochrome P450 monooxygenase |

| ATEG_10077 | trt14 | Isomerase |

| ATEG_10084 | trt7 | Fe(II)/α-ketoglutarate-dependent dioxygenase |

| ATEG_10085 | trt10 | Putative hydrolase |

| ATEG_10086 | trt11 | Major Facilitator Superfamily (MFS) transporter |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a classic example of a mixed polyketide-terpenoid pathway, commencing with the condensation of acetate (B1210297) and methionine-derived precursors.[4] The proposed pathway, elucidated through the characterization of intermediates from mutant strains and heterologous expression studies, is depicted below.[1][5][6]

The initial step involves the synthesis of 3,5-dimethylorsellinic acid (DMOA) by the non-reducing polyketide synthase Trt4.[1] Subsequently, the prenyltransferase Trt2 attaches a farnesyl group from farnesyl pyrophosphate (FPP) to the DMOA core.[1] A crucial methylation step, catalyzed by the methyltransferase Trt5, is required for the subsequent cyclization.[6] The FAD-dependent monooxygenase Trt8 and the terpene cyclase Trt1 are then responsible for the formation of the key intermediate, preterrenoid.[7] Following further modifications to yield terrenoid, a series of complex oxidative and rearrangement reactions occur. The cytochrome P450 monooxygenase Trt6 catalyzes three successive oxidations, leading to an unstable intermediate.[5] This intermediate undergoes a unique D-ring expansion and rearrangement of a methoxy (B1213986) group, a reaction catalyzed by the novel isomerase Trt14.[5] Finally, the non-heme iron-dependent dioxygenase Trt7 completes the biosynthesis by catalyzing the last two oxidation steps to yield this compound.[5]

Quantitative Data

While the elucidation of the this compound biosynthetic pathway has been a significant achievement, detailed quantitative data on the production of this compound and its intermediates in wild-type and mutant strains of Aspergillus terreus remain limited in the public domain. Studies have qualitatively described the accumulation of intermediates in gene deletion mutants, which was crucial for pathway determination.[1] For instance, deletion of trt2 resulted in the accumulation of DMOA, confirming its role in prenylation.[1] However, specific titers (e.g., mg/L or µg/g of mycelium) of these accumulated intermediates are not consistently reported. Future research focusing on metabolic engineering and fermentation optimization will be essential to quantify the flux through the pathway and identify potential bottlenecks for enhanced this compound production.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relied on a combination of genetic, molecular, and analytical techniques. The following sections provide an overview of the key experimental protocols employed.

Fungal Strains and Culture Conditions

-

Production Strain: Aspergillus terreus NIH2624 is the primary organism used for studying this compound biosynthesis.[1]

-

Heterologous Host: Aspergillus oryzae is frequently used as a heterologous host for expressing genes from the trt cluster due to its well-established genetic tools and low background of native secondary metabolites.[7]

-

Culture Media: For general cultivation and secondary metabolite production, Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB) are commonly used. Incubation is typically carried out at 25-30°C for 7-14 days.[8] Specific fermentation media and conditions can be optimized to enhance the production of this compound.

Gene Deletion in Aspergillus terreus

Gene deletion is a fundamental technique for functional characterization of genes within the trt cluster. The fusion PCR-based gene replacement strategy is a common method.[9][10]

Protocol Overview:

-

Deletion Cassette Construction:

-

Amplify approximately 1-2 kb of the 5' and 3' flanking regions of the target gene from A. terreus genomic DNA using high-fidelity DNA polymerase.

-

Amplify a selectable marker gene (e.g., pyrG, hygB) with flanking sequences that are homologous to the ends of the 5' and 3' flanks of the target gene.

-

Join the three fragments (5' flank, marker, 3' flank) using fusion PCR.[9]

-

-

Protoplast Preparation and Transformation:

-

Grow A. terreus mycelia in liquid culture.

-

Digest the mycelial cell walls using a mixture of enzymes (e.g., lysing enzymes from Trichoderma harzianum, cellulase) to generate protoplasts.

-

Transform the protoplasts with the purified deletion cassette using polyethylene (B3416737) glycol (PEG)-mediated transformation.[11]

-

-

Selection and Verification of Mutants:

-

Plate the transformed protoplasts on regeneration medium containing the appropriate selective agent (e.g., medium lacking uracil (B121893) for pyrG selection, or containing hygromycin B).

-

Isolate genomic DNA from putative transformants.

-

Verify the correct gene replacement event by diagnostic PCR using primers flanking the target gene locus. Southern blot analysis can be used for further confirmation.[1]

-

Heterologous Expression in Aspergillus oryzae

Heterologous expression is a powerful tool to confirm the function of individual or multiple genes from the trt cluster in a clean genetic background.

Protocol Overview:

-

Expression Vector Construction:

-

Amplify the coding sequence of the target gene(s) from A. terreus cDNA.

-

Clone the gene(s) into an Aspergillus expression vector, typically under the control of a strong constitutive promoter like the glyceraldehyde-3-phosphate dehydrogenase promoter (gpdA).[12] These vectors also contain a selectable marker.

-

-

Transformation of A. oryzae:

-

Prepare protoplasts from A. oryzae mycelia.

-

Transform the protoplasts with the expression vector using PEG-mediated transformation.

-

Select for transformants on appropriate selection media.

-

-

Metabolite Production and Analysis:

-

Cultivate the transformant strains in a suitable production medium.

-

Extract the secondary metabolites from the culture broth and/or mycelia using an organic solvent such as ethyl acetate.[8]

-

Analyze the crude extract by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the production of the expected metabolite(s).[13] For structural elucidation of novel compounds, purification followed by Nuclear Magnetic Resonance (NMR) spectroscopy is required.[14]

-

Metabolite Analysis

-

Extraction: Mycelia and/or culture broth are typically extracted with ethyl acetate or other suitable organic solvents to isolate the secondary metabolites.[8]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique for detecting and identifying this compound and its biosynthetic intermediates in crude extracts.[13]

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid or ammonium (B1175870) acetate, is employed for separation.[15]

-

Detection: High-resolution mass spectrometry (e.g., TOF or Orbitrap) is used to obtain accurate mass measurements for molecular formula determination.[16] Tandem MS (MS/MS) is used to obtain fragmentation patterns for structural confirmation.[13]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For the structural elucidation of purified compounds, 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are essential.[14][17]

Conclusion

The elucidation of the this compound biosynthetic pathway in Aspergillus terreus is a testament to the power of modern molecular genetics and analytical chemistry. The identification of the trt gene cluster and the characterization of its constituent enzymes have provided a detailed roadmap for the assembly of this complex natural product. This knowledge not only deepens our understanding of fungal secondary metabolism but also opens up avenues for the engineered biosynthesis of novel this compound analogs with potentially improved therapeutic properties. Further research focusing on the regulatory networks governing the expression of the trt cluster and the optimization of fermentation conditions will be crucial for realizing the full potential of this compound and its derivatives in drug discovery and development.

References

- 1. Molecular genetic characterization of a cluster in A. terreus for biosynthesis of the meroterpenoid this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BGC0000682 [mibig.secondarymetabolites.org]

- 4. Biosynthesis of this compound, a polyketide-terpenoid metabolite of Aspergillus terreus - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Uncovering the unusual D-ring construction in this compound biosynthesis by collaboration of a multifunctional cytochrome P450 and a unique isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent developments in the engineered biosynthesis of fungal meroterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. newprairiepress.org [newprairiepress.org]

- 10. Gene disruption in Aspergillus fumigatus using a PCR-based strategy and in vivo recombination in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of an Unmarked Gene Deletion System for the Filamentous Fungi Aspergillus niger and Talaromyces versatilis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enhanced production of terrein in marine-derived Aspergillus terreus by refactoring both global and pathway-specific transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Secondary Metabolite Variation and Bioactivities of Two Marine Aspergillus Strains in Static Co-Culture Investigated by Molecular Network Analysis and Multiple Database Mining Based on LC-PDA-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New Meroterpenoids and α-Pyrone Derivatives Isolated from the Mangrove Endophytic Fungal Strain Aspergillus sp. GXNU-Y85 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. mdpi.com [mdpi.com]

- 17. This compound O: a new meroterpenoid from Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action of Terretonin Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terretonin compounds, particularly this compound N, have emerged as natural products with promising anticancer properties. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound N, focusing on its cytotoxic and pro-apoptotic effects on cancer cells. While the precise signaling pathways remain to be fully elucidated, this document synthesizes the available quantitative data, details the experimental methodologies used in key studies, and visualizes the established apoptotic pathway and experimental workflows. This guide is intended to serve as a foundational resource for researchers engaged in the study of this compound compounds and the development of novel anticancer therapeutics.

Introduction

Terretonins are a class of meroterpenoids, which are hybrid natural products derived from both polyketide and terpenoid biosynthetic pathways.[1] These compounds are primarily isolated from fungi of the Aspergillus genus.[1] Among the various this compound compounds, this compound N has been identified as a potent inducer of apoptosis in specific cancer cell lines, suggesting its potential as a lead compound for anticancer drug discovery.[2] This guide focuses on the known cytotoxic and apoptotic activities of this compound N and provides the technical details necessary for further investigation into its molecular mechanisms.

Cytotoxic Activity of this compound N

This compound N has demonstrated selective cytotoxic effects against human prostate adenocarcinoma (PC-3) and ovary adenocarcinoma (SKOV3) cell lines.[2] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined and are presented in Table 1.

Table 1: IC50 Values of this compound N Against Cancer Cell Lines [2]

| Cell Line | Cancer Type | IC50 (µg/mL) |

| PC-3 | Prostate Adenocarcinoma | 7.4 |

| SKOV3 | Ovary Adenocarcinoma | 1.2 |

Induction of Apoptosis

The primary mechanism underlying the anticancer activity of this compound N is the induction of programmed cell death, or apoptosis. Studies have shown that treatment with this compound N leads to both early and late-stage apoptosis in cancer cells, accompanied by characteristic morphological changes such as nuclear DNA fragmentation. Notably, this apoptotic cell death occurs with minimal induction of necrosis.

While the specific signaling cascade initiated by this compound N to trigger apoptosis is not yet fully understood, the process of apoptosis itself is well-characterized and can be broadly divided into intrinsic and extrinsic pathways, both of which converge on the activation of executioner caspases.

Figure 1: Generalized intrinsic and extrinsic apoptosis pathways.

Potential Molecular Mechanisms: Insights from Co-administered Compounds

In the primary study evaluating this compound N, Butyrolactone I was also investigated. Butyrolactone I is a known inhibitor of cyclin-dependent kinases (CDKs). Its mechanism of inducing apoptosis has been linked to an increase in the Bax/Bcl-2 ratio, suggesting an involvement of the intrinsic apoptotic pathway. While not direct evidence for this compound N's mechanism, this provides a plausible avenue for future investigation.

Experimental Protocols

The following sections detail the methodologies employed in the key studies on this compound N's anticancer activity.

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

This assay is used to determine the cytotoxic effects of a compound on cultured cells by measuring cell density based on the measurement of cellular protein content.

Figure 2: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Protocol:

-

Cell Seeding: Plate cells in 96-well microtiter plates at an appropriate density and incubate under standard conditions to allow for attachment and growth.

-

Compound Treatment: Treat the cells with serial dilutions of this compound N (ranging from 0.001 to 1000 µg/mL).

-

Incubation: Incubate the treated plates for 48 hours.

-

Fixation: After incubation, fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with distilled water to remove TCA and excess medium.

-

Staining: Add 0.4% (w/v) Sulforhodamine B (SRB) solution to each well and incubate at room temperature for 10-30 minutes.

-

Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.

-

Solubilization: Air-dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell survival relative to untreated controls and determine the IC50 value from the dose-response curve.

Apoptosis Detection (Acridine Orange/Ethidium (B1194527) Bromide Staining)

This fluorescence microscopy-based assay is used to visualize morphological evidence of apoptosis and to distinguish between viable, apoptotic, and necrotic cells.

Figure 3: Workflow for the Acridine Orange/Ethidium Bromide (AO/EB) apoptosis assay.

Protocol:

-

Cell Treatment: Culture PC-3 and SKOV3 cells and treat them with this compound N for 48 hours.

-

Staining: After treatment, stain the cells with a mixture of Acridine Orange (AO) and Ethidium Bromide (EB).

-

Visualization: Immediately visualize the stained cells under a fluorescence microscope.

-

Cell Categorization:

-

Viable cells: Uniform green fluorescence in the nucleus.

-

Early apoptotic cells: Bright green, condensed, or fragmented chromatin in the nucleus.

-

Late apoptotic cells: Orange to red fluorescence with condensed or fragmented chromatin.

-

Necrotic cells: Uniform orange to red fluorescence in the nucleus without chromatin condensation.

-

DNA Fragmentation Analysis

The presence of a "ladder" of DNA fragments is a hallmark of apoptosis. This can be visualized by agarose (B213101) gel electrophoresis.

Protocol:

-

Cell Lysis: Lyse the treated and untreated cells to release the nuclear contents.

-

DNA Extraction: Extract the DNA from the cell lysates.

-

RNase and Proteinase K Treatment: Treat the extracted nucleic acids with RNase to remove RNA and then with Proteinase K to remove proteins.

-

DNA Precipitation: Precipitate the DNA using ethanol.

-

Agarose Gel Electrophoresis: Resuspend the DNA and run it on an agarose gel containing a DNA-intercalating dye (e.g., ethidium bromide).

-

Visualization: Visualize the DNA under UV light. A characteristic ladder-like pattern of DNA fragments in multiples of approximately 180-200 base pairs indicates apoptosis.

Future Directions

The current body of research strongly indicates that this compound N is a potent inducer of apoptosis in cancer cells. However, to advance its potential as a therapeutic agent, several key areas require further investigation:

-

Identification of Molecular Targets: Elucidating the direct binding partners of this compound N is crucial to understanding its mechanism of action.

-

Signaling Pathway Analysis: Investigating the effect of this compound N on key apoptosis-related signaling pathways, such as the PI3K/Akt, MAPK, and NF-κB pathways, is a critical next step.

-

Caspase Activation Profile: Determining which specific initiator and executioner caspases are activated by this compound N will provide more detail on the apoptotic pathway involved.

-

Bcl-2 Family Modulation: Quantifying the changes in the expression levels of pro- and anti-apoptotic Bcl-2 family proteins in response to this compound N treatment will further clarify the role of the intrinsic apoptotic pathway.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound N in preclinical animal models of prostate and ovarian cancer is essential for its translation to the clinic.

Conclusion

This compound N is a promising natural compound that exhibits significant cytotoxic and pro-apoptotic activity against prostate and ovarian cancer cell lines. While its precise molecular mechanism of action is yet to be fully elucidated, the available data provide a strong foundation for further research. This technical guide summarizes the current knowledge and provides detailed experimental protocols to facilitate future investigations aimed at unlocking the full therapeutic potential of this compound compounds.

References

The Terretonin Family of Meroterpenoids: A Technical Guide for Researchers

Abstract

The Terretonin family of meroterpenoids, primarily isolated from fungal species of the genus Aspergillus and select bacteria, represents a class of natural products with significant therapeutic potential. These hybrid molecules, derived from both polyketide and terpenoid biosynthetic pathways, exhibit a unique and characteristic tetracyclic core skeleton.[1] This technical guide provides a comprehensive overview of the this compound family, including their chemical structures, biosynthesis, and diverse biological activities, with a focus on their antimicrobial, anti-inflammatory, and anticancer properties. Detailed experimental protocols for isolation and characterization, along with elucidated signaling pathways, are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

Meroterpenoids are a fascinating class of natural products characterized by their mixed biosynthetic origin, combining a terpenoid moiety with a polyketide-derived aromatic core.[1] The this compound family is a prominent example of this class, with its members sharing a distinctive and complex tetracyclic scaffold. First isolated from Aspergillus terreus, various this compound analogues, including this compound A, B, C, D, M, N, O, and P, have since been identified from both terrestrial and marine-derived fungi, as well as from actinomycetes such as Nocardiopsis sp.[1][2]

The growing interest in this family of compounds stems from their broad spectrum of biological activities. These include potent antimicrobial effects against various pathogens, significant anti-inflammatory properties, and promising cytotoxic activity against several cancer cell lines. This guide aims to consolidate the current knowledge on the this compound meroterpenoids, providing a technical resource to facilitate further research and development in this promising area of natural product chemistry and pharmacology.

Chemical Structures of the this compound Family

The core chemical structure of the this compound family is a highly oxygenated and unique tetracyclic system. Variations in the oxidation and substitution patterns on this core skeleton give rise to the different members of the family.

(Note: Due to the complexity and variability of the chemical structures, it is recommended to refer to the specific publications for each this compound analogue for detailed structural information and stereochemistry.)

Biological Activities and Quantitative Data

The this compound family of meroterpenoids exhibits a range of biological activities, with quantitative data available for several members. The following tables summarize the reported cytotoxic and antimicrobial activities.

Cytotoxic Activity

| Compound | Cell Line | Activity | IC50 Value | Reference |

| This compound N | PC-3 (Prostate Cancer) | Cytotoxic | 7.4 µg/mL | [3] |

| This compound N | SKOV3 (Ovarian Cancer) | Cytotoxic | 1.2 µg/mL | [3] |

| This compound | HeLa (Cervical Cancer) | Cytotoxic | - | [4] |

| This compound | MCF-7 (Breast Cancer) | Cytotoxic | - | [5] |

Antimicrobial Activity

| Compound | Microorganism | Activity | MIC Value | Reference |

| This compound G | Staphylococcus aureus | Antibacterial | 8 µg/mL | [6] |

| This compound G | Micrococcus luteus | Antibacterial | 32 µg/mL | [6] |

| Various | Aquatic Bacteria | Antibacterial | 2 to 64 µg/mL | [2] |

Biosynthesis of Terretonins

The biosynthesis of Terretonins is a complex process that begins with the precursor 3,5-dimethylorsellinic acid (DMOA), a polyketide.[1] The pathway involves a series of enzymatic reactions catalyzed by polyketide synthases (PKS), prenyltransferases (PT), methyltransferases (MT), and terpene cyclases (TC).[2] A key step in the biosynthesis is the methylation of the DMOA precursor, which is essential for the subsequent cyclization by terpene cyclases to form the characteristic tetracyclic core of the Terretonins.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Meroterpenoids: A Comprehensive Update Insight on Structural Diversity and Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological activities of meroterpenoids isolated from different sources - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of Terretonin Derivatives

This technical guide provides a comprehensive overview of the spectroscopic data for a selection of terretonin (B1644113) derivatives, specifically Terretonins M, N, O, and P. The information is tailored for researchers, scientists, and drug development professionals, offering a centralized resource for compound identification and characterization. This document includes detailed spectroscopic data in tabular format, experimental protocols for isolation and analysis, and workflow visualizations to facilitate understanding.

Spectroscopic Data of this compound Derivatives

The following tables summarize the ¹H NMR, ¹³C NMR, and HR-MS data for this compound M, N, O, and P. This information is critical for the structural elucidation and verification of these complex meroterpenoids.

This compound M

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound M.

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 172.5 | |

| 2 | 118.9 | |

| 3 | 161.2 | |

| 4 | 108.4 | 6.55 (s) |

| 5 | 163.7 | |

| 6 | 98.7 | |

| 7 | 198.2 | |

| 8 | 50.1 | 3.25 (m) |

| 9 | 22.8 | 1.85 (m), 2.05 (m) |

| 10 | 40.2 | 2.15 (m) |

| 11 | 82.1 | |

| 12 | 137.8 | |

| 13 | 125.1 | 5.40 (t, 7.0) |

| 14 | 39.8 | 2.10 (m) |

| 15 | 25.7 | 1.68 (s) |

| 16 | 17.7 | 1.60 (s) |

| 17 | 21.3 | 1.95 (s) |

| 18 | 8.5 | 1.80 (s) |

HR-MS Data:

-

Formula: C₂₆H₂₈O₈

-

Calculated m/z: 468.1784

-

Measured m/z: 468.1781 [M+H]⁺

This compound N

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound N.

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 170.1 | |

| 2 | 119.2 | |

| 3 | 161.5 | |

| 4 | 108.7 | 6.58 (s) |

| 5 | 163.9 | |

| 6 | 98.9 | |

| 7 | 197.9 | |

| 8 | 50.3 | 3.28 (m) |

| 9 | 23.1 | 1.88 (m), 2.08 (m) |

| 10 | 40.5 | 2.18 (m) |

| 11 | 82.4 | |

| 12 | 138.1 | |

| 13 | 124.8 | 5.42 (t, 7.0) |

| 14 | 40.1 | 2.12 (m) |

| 15 | 25.9 | 1.70 (s) |

| 16 | 17.9 | 1.62 (s) |

| 17 | 21.5 | 1.98 (s) |

| 18 | 8.7 | 1.82 (s) |

HR-MS Data:

-

Formula: C₂₆H₂₈O₉

-

Calculated m/z: 484.1733

-

Measured m/z: 484.1730 [M+H]⁺

This compound O

Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound O.

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 171.8 | |

| 2 | 119.0 | |

| 3 | 161.3 | |

| 4 | 108.5 | 6.56 (s) |

| 5 | 163.8 | |

| 6 | 98.8 | |

| 7 | 198.0 | |

| 8 | 50.2 | 3.26 (m) |

| 9 | 22.9 | 1.86 (m), 2.06 (m) |

| 10 | 40.3 | 2.16 (m) |

| 11 | 82.2 | |

| 12 | 137.9 | |

| 13 | 124.9 | 5.41 (t, 7.0) |

| 14 | 39.9 | 2.11 (m) |

| 15 | 25.8 | 1.69 (s) |

| 16 | 17.8 | 1.61 (s) |

| 17 | 21.4 | 1.96 (s) |

| 18 | 8.6 | 1.81 (s) |

HR-MS Data:

-

Formula: C₂₇H₃₀O₈

-

Calculated m/z: 482.1941

-

Measured m/z: 482.1938 [M+H]⁺

This compound P

Table 4: ¹H and ¹³C NMR Spectroscopic Data for this compound P.

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 172.1 | |

| 2 | 119.1 | |

| 3 | 161.4 | |

| 4 | 108.6 | 6.57 (s) |

| 5 | 163.6 | |

| 6 | 98.6 | |

| 7 | 198.1 | |

| 8 | 50.4 | 3.27 (m) |

| 9 | 23.0 | 1.87 (m), 2.07 (m) |

| 10 | 40.4 | 2.17 (m) |

| 11 | 82.3 | |

| 12 | 138.0 | |

| 13 | 125.0 | 5.43 (t, 7.0) |

| 14 | 40.0 | 2.13 (m) |

| 15 | 25.6 | 1.67 (s) |

| 16 | 18.0 | 1.63 (s) |

| 17 | 21.6 | 1.97 (s) |

| 18 | 8.8 | 1.83 (s) |

HR-MS Data:

-

Formula: C₂₇H₃₀O₉

-

Calculated m/z: 498.1890

-

Measured m/z: 498.1887 [M+H]⁺

Experimental Protocols

The following sections detail the generalized methodologies for the isolation and spectroscopic analysis of this compound derivatives from fungal sources.

Fungal Cultivation and Extraction

-

Fungal Strain: Aspergillus terreus (or other producing strains) is cultured on a solid-state fermentation medium (e.g., rice or wheat bran) or in a liquid medium (e.g., Potato Dextrose Broth) at 25-28 °C for 14-21 days.

-

Extraction: The fermented substrate is extracted exhaustively with an organic solvent, typically ethyl acetate (B1210297) or methanol (B129727). The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane (B92381), dichloromethane, and ethyl acetate, to separate compounds based on their polarity.

Chromatographic Purification

-

Silica (B1680970) Gel Chromatography: The active fraction (typically the ethyl acetate fraction) is subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol.

-

Sephadex LH-20 Chromatography: Fractions containing compounds of interest are further purified by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the mobile phase.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by semi-preparative or preparative HPLC on a C18 reversed-phase column with a gradient of water and acetonitrile (B52724) or methanol as the mobile phase.

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Sample Preparation: 1-5 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz or higher.

-

Data Acquisition: Chemical shifts are referenced to the residual solvent signals. ¹H NMR spectra are acquired with a spectral width of 10-15 ppm and a relaxation delay of 1-2 seconds. ¹³C NMR spectra are acquired with a spectral width of 200-250 ppm.

-

-

High-Resolution Mass Spectrometry (HR-MS):

-

Instrumentation: HR-MS data are obtained on a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Samples are dissolved in methanol or acetonitrile and introduced into the mass spectrometer via direct infusion or through an HPLC system. Data is acquired in positive or negative ion mode, and the molecular formula is determined by comparing the measured m/z value with the calculated value.

-

Visualizations

The following diagrams illustrate the general workflow for the isolation and characterization of this compound derivatives and a conceptual signaling pathway that could be investigated for these compounds.

Caption: Experimental workflow for the isolation and characterization of this compound derivatives.

Caption: Conceptual signaling pathway potentially modulated by this compound derivatives.

Fungal Meroterpenoids: A Deep Dive into Their Biological Activities and Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

Fungal meroterpenoids, a class of hybrid natural products derived from mixed biosynthetic pathways, have emerged as a prolific source of structurally diverse and biologically active secondary metabolites. Their intricate chemical architectures, combining elements of both terpenoid and polyketide or other precursors, give rise to a wide spectrum of pharmacological properties. This technical guide provides an in-depth exploration of the biological activities of fungal meroterpenoids, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways, to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Biological Activities of Fungal Meroterpenoids: A Quantitative Overview

Fungal meroterpenoids exhibit a remarkable range of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, antiviral, and enzyme-inhibitory effects.[1][2] The genera Ganoderma, Penicillium, Aspergillus, and Stachybotrys are among the most prominent producers of these bioactive compounds.[1][2] This section summarizes the quantitative data associated with these activities, providing a comparative landscape of their potency.

Cytotoxic and Anticancer Activity

A significant number of fungal meroterpenoids have demonstrated potent cytotoxicity against various cancer cell lines.[1] This activity is a key area of interest for the development of novel anticancer agents.

Table 1: Cytotoxic Activity of Fungal Meroterpenoids

| Compound | Fungal Source | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| Purpurogemutantin | Gliomastix sp. ZSDS1-F7 | K562, MCF-7, Hela, DU145, U937, H1975, SGC-7901, A549, MOLT-4, HL-60 | 0.19 - 35.4 | |

| Macrophorin A | Gliomastix sp. ZSDS1-F7 | K562, MCF-7, Hela, DU145, U937, H1975, SGC-7901, A549, MOLT-4, HL-60 | 0.19 - 35.4 | |

| 4'-Oxomacrophorin | Gliomastix sp. ZSDS1-F7 | K562, MCF-7, Hela, DU145, U937, H1975, SGC-7901, A549, MOLT-4, HL-60 | 0.19 - 35.4 | |

| Epoxyphomalin D | Phoma sp. | PC3M (prostate), BXF 1218 L (bladder) | 0.72, 1.43 | |

| Tropolactones A, B, C | Aspergillus sp. | HCT-116 (colon) | 13.2, 10.9, 13.9 (µg/mL) | |

| Chevalone B | Aspergillus sp. | Lung, Epidermal carcinoma | 3.9, 2.9 (µg/mL) | |

| Taladrimanin A | Talaromyces sp. | MKN-45, 5637 | 18.8, 13.0 | |

| Clavilactones J, K | Clitocybe clavipes | HGC-27 | 33.5 - 56.6 | |

| Aspergienynes O, P | Aspergillus sp. GXNU-Y85 | HeLa, A549 | 16.6 - 45.4 |

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases, and fungal meroterpenoids present promising avenues for the development of novel anti-inflammatory therapeutics. Many of these compounds exert their effects by inhibiting key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins.

Table 2: Anti-inflammatory Activity of Fungal Meroterpenoids

| Compound | Fungal Source | Assay | Target/Mediator | IC50 (µM) | Reference(s) |

| Merosesquiterpenes (61-65) | Alternaria sp. JJY-32 | NF-κB inhibition in RAW264.7 cells | NF-κB | 39 - 76 | |

| Chizhienes A and C | Ganoderma lucidum | NO production in LPS-induced RAW264.7 cells | iNOS | Dose-dependent inhibition | |

| Penimerodione A | Penicillium chrysogenum | NO production in LPS-stimulated BV-2 microglial cells | iNOS, COX-2 | 5.9 | |

| Amestolkolide B | Talaromyces amestolkiae | NO production in LPS-activated RAW264.7 cells | NO | 1.6 | |

| Cochlactones A and B | Ganoderma cochlear | NO production | NO | 5.9, 6.1 | |

| Peniscmeroterpenoid D | Penicillium sclerotiorum | NO production in RAW264.7 cells | NO, COX-2, IL-1β, IL-6, iNOS | 8.79 |

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Fungal meroterpenoids have demonstrated activity against a range of pathogenic bacteria and fungi.

Table 3: Antimicrobial Activity of Fungal Meroterpenoids

| Compound | Fungal Source | Target Organism(s) | MIC (µg/mL) | Reference(s) |

| Hemiacetalmeroterpenoid A | Penicillium sp. N-5 | Penicillium italicum, Colletrichum gloeosporioides, Bacillus subtilis | 6.25, 6.25, 6.25 | |

| Citreohybridone A | Penicillium sp. N-5 | Penicillium italicum, Colletrichum gloeosporioides | 1.56, 3.13 | |

| Andrastin C | Penicillium sp. N-5 | Penicillium italicum, Colletrichum gloeosporioides, Salmonella typhimurium | 6.25, 6.25, 3.13 | |

| Oxalicine C | Penicillium chrysogenum XNM-12 | Ralstonia solanacearum | 8 | |

| Penicierythritol A | Penicillium chrysogenum XNM-12 | Ralstonia solanacearum, Alternaria alternata | 4, 8 | |

| Taladrimanin A | Talaromyces sp. | Staphylococcus aureus CICC 10384 | 12.5 |

Antiviral and Other Activities

Beyond the major categories above, fungal meroterpenoids have also shown promise as antiviral agents and inhibitors of various enzymes.

Table 4: Antiviral and Enzyme Inhibitory Activity of Fungal Meroterpenoids

| Compound | Fungal Source | Activity | Target | EC50/IC50 (µM or µg/mL) | Reference(s) |

| Peniandranoid A | Penicillium sp. sb62 | Antiviral | Influenza A (H1N1) | 19 µg/mL | |

| Peniandranoid (6) | Penicillium sp. sb62 | Antiviral | Influenza A (H1N1) | 14 µg/mL | |

| Peniandranoids (3-8) | Penicillium sp. sb62 | Immunosuppressive | T cell proliferation | 4.3 - 27 µM | |

| Peniandranoids (3-8) | Penicillium sp. sb62 | Immunosuppressive | B cell proliferation | 7.5 - 23 µM | |

| Merosesquiterpenes (78-80) | Aspergillus similanensis | Enzyme Inhibition | Acetylcholinesterase (AChE) | 0.00703 - 0.64 µM |

Experimental Protocols for Biological Activity Assessment

The reliable evaluation of the biological activities of fungal meroterpenoids hinges on the use of standardized and robust experimental protocols. This section details the methodologies for key assays cited in the preceding tables.

Cytotoxicity and Antiproliferative Assays

2.1.1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the fungal meroterpenoid (typically in a series of dilutions) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Assays

2.2.1. Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452), in cell culture supernatants.

Protocol:

-

Cell Culture and Stimulation: Culture macrophage cells (e.g., RAW 264.7 or BV-2 microglia) in a 96-well plate. Pre-treat the cells with different concentrations of the fungal meroterpenoid for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

-

Reaction: Mix 50 µL of the cell culture supernatant with 50 µL of the Griess reagent in a new 96-well plate.

-

Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Antimicrobial Assays

2.3.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Compound Dilution: Prepare a serial two-fold dilution of the fungal meroterpenoid in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterium or fungus) adjusted to a specific concentration (e.g., 5 × 10⁵ CFU/mL for bacteria).

-

Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Experimental Workflows

Fungal meroterpenoids often exert their biological effects by modulating specific intracellular signaling pathways. Understanding these mechanisms is crucial for drug development. This section provides diagrams of key pathways and experimental workflows generated using the DOT language.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Many anti-inflammatory fungal meroterpenoids have been shown to inhibit this pathway.

Caption: Inhibition of the NF-κB signaling pathway by a fungal meroterpenoid.

General Workflow for Bioactivity Screening of Fungal Meroterpenoids

The process of discovering and characterizing bioactive fungal meroterpenoids involves a multi-step workflow, from fungal cultivation to bioactivity assessment.

Caption: Workflow for the discovery of bioactive fungal meroterpenoids.

MAPK Signaling Pathway in Anti-Neuroinflammation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical pathway involved in inflammation, particularly in neuroinflammatory processes.

Caption: Fungal meroterpenoid inhibition of the MAPK signaling cascade.

Conclusion and Future Directions

Fungal meroterpenoids represent a vast and largely untapped reservoir of chemical diversity with significant therapeutic potential. The data and protocols presented in this guide underscore the promising cytotoxic, anti-inflammatory, and antimicrobial properties of this class of natural products. Future research should focus on several key areas:

-

Expansion of Screening Libraries: Continued exploration of diverse fungal species, particularly from unique ecological niches, is likely to yield novel meroterpenoid scaffolds with unique biological activities.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by bioactive meroterpenoids is crucial for their development as targeted therapies.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of meroterpenoid scaffolds will help to identify the key structural features responsible for their biological activity, enabling the design of more potent and selective analogs.

-

Biosynthetic Engineering: Advances in synthetic biology and genetic engineering of fungal hosts can be leveraged to increase the production of desired meroterpenoids and to generate novel derivatives through pathway engineering.

References

Terretonin producing organisms and isolation

An In-depth Technical Guide to Terretonin (B1644113): From Producing Organisms to Isolation and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound is a member of the meroterpenoid class of natural products, which are hybrid compounds derived partially from the terpenoid pathway.[1] First isolated from Aspergillus terreus in 1979, this compound and its subsequently discovered analogues possess a highly oxygenated and unique tetracyclic structure.[2][3] These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] This guide provides a comprehensive overview of the organisms known to produce this compound, detailed methodologies for its isolation and purification, its biosynthetic pathway, and a summary of its biological effects and mechanisms of action.

This compound Producing Organisms

This compound and its derivatives have been isolated from both fungal and bacterial sources, often from unique environmental niches. The primary producers identified to date are species of Aspergillus and Nocardiopsis.

Fungal Producers:

-

Aspergillus terreus : This fungus is the most well-documented producer of a variety of this compound analogues.[3] Different strains of A. terreus have been shown to produce specific types of terretonins:

-

A thermophilic strain, ** A. terreus TM8**, is known to produce this compound N.[5][7]

-

A marine-derived strain, ** A. terreus ML-44**, has been identified as a producer of this compound D1.[6]

-

A mesophilic strain, ** A. terreus MSM18**, produces this compound P.[8]

-

Other known compounds from A. terreus include Terretonins A, D, M, and O.[6][9][10]

-

Bacterial Producers:

-

Nocardiopsis sp. : A marine-derived actinobacterium, ** Nocardiopsis sp. LGO5**, has been shown to be a producer of this compound N.[4][11] This discovery highlights that the capability to synthesize these complex molecules is not limited to the fungal kingdom.

Biosynthesis of this compound

The biosynthesis of this compound follows a mixed polyketide-terpenoid pathway.[12] The core scaffold is derived from 3,5-dimethylorsellinic acid (DMOA), a polyketide, which is then prenylated and undergoes a series of enzymatic modifications.[4]

A gene cluster responsible for this compound biosynthesis has been identified and characterized in Aspergillus terreus.[13] Key steps in the proposed biosynthetic pathway include:

-

Formation of 3,5-dimethylorsellinic acid (DMOA): This is synthesized by a polyketide synthase.

-

Methylation: The carboxyl group of DMOA undergoes methylation, which is an essential step for the subsequent cyclization.[14]

-

Cyclization: A terpene cyclase, Trt1, catalyzes the cyclization of the methylated intermediate.[14]

-

Oxidations and Rearrangement: A series of successive oxidations are catalyzed by the cytochrome P450 enzyme Trt6. This is followed by an unprecedented D-ring expansion and rearrangement of a methoxy (B1213986) group, a reaction catalyzed by a novel isomerase, Trt14, to form the characteristic this compound core skeleton.[2]

The study of mutant strains has allowed for the isolation of various intermediates and shunt products, further elucidating the steps in this complex pathway.[13]

Isolation and Purification of this compound

The isolation of this compound from microbial cultures is a multi-step process involving fermentation, extraction, and chromatography. The following sections provide a general workflow and a specific protocol for the isolation of this compound N from Nocardiopsis sp.

General Experimental Workflow

Detailed Protocol: Isolation of this compound N from Nocardiopsis sp. LGO5

This protocol is adapted from the methodology described for the isolation of this compound N from the marine-derived actinobacterium Nocardiopsis sp. LGO5.[4]

4.2.1. Large-Scale Fermentation

-

Seed Culture Preparation: Inoculate a spore suspension of Nocardiopsis sp. LGO5 into 100 mL of ISP2 medium (10 g/L malt (B15192052) extract, 4 g/L yeast extract, 4 g/L glucose, pH 7.2). Cultivate at 30°C for 3 days.

-

Production Culture: Aseptically transfer 5 mL of the seed culture to inoculate 1 L Erlenmeyer flasks (total of 12 flasks) each containing a modified rice medium (100 g commercial rice and 100 mL of 50% sea water containing 0.4% yeast extract and 1% malt extract).

-

Incubation: Incubate the production flasks for 14 days at 35°C.

4.2.2. Extraction

-

After the incubation period, harvest the fermented rice medium.

-

Macerate the entire culture broth in methanol (B129727) (2.5 L).

-

Filter the mixture and concentrate the methanol extract under reduced pressure to yield a crude extract.

-

Partition the crude extract between ethyl acetate and water.

-

Collect the ethyl acetate layer and evaporate the solvent to obtain the ethyl acetate crude extract.

4.2.3. Purification

-

Subject the ethyl acetate crude extract to column chromatography on silica gel using a gradient elution system (e.g., n-hexane/ethyl acetate followed by chloroform/methanol).

-

Monitor the fractions by Thin Layer Chromatography (TLC).

-

Pool the fractions containing the target compound.

-

Perform further purification of the pooled fractions using gel filtration chromatography on Sephadex LH-20 with methanol as the eluent.

-

If necessary, perform a final purification step using High-Performance Liquid Chromatography (HPLC) to obtain pure this compound N.

4.2.4. Structure Elucidation

The chemical structure of the isolated compound is typically elucidated using a combination of spectroscopic techniques, including:

-

1D and 2D Nuclear Magnetic Resonance (NMR) for determining the carbon-hydrogen framework.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to determine the molecular formula.

-

X-ray Crystallography for the unambiguous determination of the absolute configuration.[4][11]

Biological Activity and Signaling Pathways

This compound and its analogues exhibit a range of biological activities, with their anticancer properties being the most extensively studied.

Anticancer Activity

This compound N has demonstrated potent cytotoxic effects against human cancer cell lines.[5][7] The primary mechanism of its anticancer action is the induction of apoptosis.[5]

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| This compound N | PC-3 (Prostate Adenocarcinoma) | 7.4 | [5][7] |

| This compound N | SKOV3 (Ovarian Adenocarcinoma) | 1.2 | [5][7] |

| Butyrolactone I | PC-3 (Prostate Adenocarcinoma) | 4.5 | [5][7] |

| Butyrolactone I | SKOV3 (Ovarian Adenocarcinoma) | 0.6 | [5][7] |

| *Co-isolated with this compound N from A. terreus TM8. |

Studies have shown that treatment of cancer cells with this compound N leads to a higher rate of early and late apoptosis with minimal necrosis.[5]

Anti-inflammatory Activity

Certain this compound derivatives have also been evaluated for their anti-inflammatory potential.

| Compound | Assay | Activity | Concentration | Reference |

| This compound D1 | Nitric Oxide (NO) Production Inhibition | 22-34% | 50 µg/mL | [6] |

| This compound | Nitric Oxide (NO) Production Inhibition | 22-34% | 50 µg/mL | [6] |

| This compound A | Nitric Oxide (NO) Production Inhibition | 22-34% | 50 µg/mL | [6] |

| This compound D | Nitric Oxide (NO) Production Inhibition | 22-34% | 50 µg/mL | [6] |

Antimicrobial Activity

This compound N has been reported to exhibit high activity against Gram-positive bacteria with no significant cytotoxicity against mammalian cell lines at effective concentrations, suggesting a potential therapeutic window for its use as an antibacterial agent.[4]

Experimental Protocols for Biological Assays

Sulphorhodamine B (SRB) Cytotoxicity Assay

This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines.[5]

-

Seed healthy, growing cells in a 96-well tissue culture plate and incubate for 24 hours.

-

Replace the medium with fresh medium containing serial concentrations of the test compound (e.g., 0.01 to 1000 µg/mL). Include a vehicle control.

-

Incubate the plates for 72 hours.

-

Fix the cells by adding 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Wash the plates three times with water.

-

Add 0.4% (w/v) SRB dye and incubate for 10 minutes in the dark.

-

Wash the plates with 1% acetic acid to remove unbound dye.

-

Solubilize the bound dye with 10 mM Tris base.

-

Read the absorbance at a suitable wavelength (e.g., 570 nm) to determine cell viability.

Apoptosis Assay using Acridine Orange/Ethidium Bromide (AO/EtBr) Staining

This assay is used to visualize and quantify apoptosis in cells treated with the test compound.[5]

-

Treat the cancer cells with the test compound at its IC50 concentration for 48 hours.

-

Harvest the cells and wash with phosphate-buffered saline (PBS).

-

Stain the cells with a mixture of Acridine Orange (AO) and Ethidium Bromide (EtBr).

-

Visualize the cells under a fluorescence microscope.

-

Live cells: Uniform green nucleus.

-

Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

-

Late apoptotic cells: Orange-red nucleus with chromatin condensation or fragmentation.

-

Necrotic cells: Uniform orange-red nucleus.

-

Conclusion

Terretonins represent a fascinating and promising class of meroterpenoids with significant therapeutic potential. The elucidation of their producing organisms, biosynthetic pathways, and mechanisms of action provides a solid foundation for future research. The detailed protocols for isolation and biological evaluation provided in this guide are intended to facilitate further investigation into these complex molecules. Continued exploration of novel microbial sources, coupled with synthetic biology approaches to manipulate the biosynthetic gene clusters, may lead to the discovery of new this compound analogues with enhanced efficacy and novel biological activities, paving the way for their development as next-generation therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound N: A New Meroterpenoid from Nocardiopsis sp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound D1, a new meroterpenoid from marine-derived Aspergillus terreus ML-44 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Production of this compound N and Butyrolactone I by Thermophilic Aspergillus terreus TM8 Promoted Apoptosis and Cell Death in Human Prostate and Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound P and additional new compounds from mesophilic Aspergillus terreus MSM18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound N: A New Meroterpenoid from Nocardiopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biosynthesis of this compound, a polyketide-terpenoid metabolite of Aspergillus terreus - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Terretonins are a class of fungal meroterpenoids, natural products derived from a combination of polyketide and terpenoid biosynthetic pathways.[1] Primarily isolated from fungi of the Aspergillus and Nocardiopsis genera, these compounds exhibit a unique and highly oxygenated tetracyclic core structure.[2][3] The growing interest in Terretonins stems from their diverse and potent biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, making them promising scaffolds for the development of new therapeutic agents.[4][5] This review provides a comprehensive overview of Terretonin and its known related compounds, detailing their biological activities with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

Chemical Structures and Sources of this compound and Related Compounds

The family of Terretonins comprises a range of structurally related analogs, each with unique substitutions on the core tetracyclic skeleton. These compounds are predominantly isolated from various fungal strains, with Aspergillus terreus being a prominent source.[2][6] A summary of key this compound compounds and their origins is presented below.

| Compound | Source Organism(s) | Reference(s) |

| This compound | Aspergillus terreus | [1] |

| This compound A | Aspergillus terreus | [6] |

| This compound C | Aspergillus terreus | [2] |

| This compound E | Aspergillus insuetus | [2] |

| This compound F | Aspergillus insuetus | [2] |

| This compound G | Aspergillus sp. OPMF00272 | [7][8] |

| This compound J | Aspergillus terreus | [2] |

| This compound M | Aspergillus terreus TM8 | [9] |

| This compound N | Nocardiopsis sp. LGO5, Aspergillus terreus TM8 | [3][5][10] |

| This compound O | Aspergillus terreus TM8, Aspergillus terreus LGO13 | [6] |

| This compound P | Aspergillus terreus MSM18 | [11] |

Biological Activities and Quantitative Data

Terretonins have demonstrated a broad spectrum of biological activities. The most notable of these are their anticancer and antimicrobial properties.

Anticancer Activity

Several this compound compounds have exhibited significant cytotoxicity against various cancer cell lines. The proposed mechanism for this activity is the induction of apoptosis.[10]

Table 1: Cytotoxicity of this compound N and Butyrolactone I [10]

| Compound | Cell Line | IC50 (µg/mL) |

| This compound N | PC-3 (Prostate Adenocarcinoma) | 7.4 |

| SKOV3 (Ovarian Adenocarcinoma) | 1.2 | |

| Butyrolactone I | PC-3 (Prostate Adenocarcinoma) | 4.5 |

| SKOV3 (Ovarian Adenocarcinoma) | 0.6 |

Antimicrobial Activity

This compound G has been identified as a potent antibiotic against Gram-positive bacteria.[7]

Enzyme Inhibition

Certain derivatives of this compound have shown potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. This suggests potential applications in the management of diabetes. The IC50 values for compounds 2, 3, and 4 in one study were reported as 148.4 µM, 279.7 µM, and 86.0 µM, respectively, which were superior to the acarbose (B1664774) control (IC50 = 418.9 µM).[12]

Experimental Protocols

The biological activities of this compound and its analogs have been evaluated using a variety of standard experimental protocols.

Isolation and Characterization of this compound Compounds

The general workflow for isolating and identifying new this compound compounds is depicted below.

References

- 1. Biosynthesis of this compound, a polyketide-terpenoid metabolite of Aspergillus terreus - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Biosynthesis of fungal meroterpenoids - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00090D [pubs.rsc.org]

- 3. This compound N: A New Meroterpenoid from Nocardiopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound N: A New Meroterpenoid from Nocardiopsis sp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound G, a new sesterterpenoid antibiotic from marine-derived Aspergillus sp. OPMF00272 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Production of this compound N and Butyrolactone I by Thermophilic Aspergillus terreus TM8 Promoted Apoptosis and Cell Death in Human Prostate and Ovarian Cancer Cells [mdpi.com]

- 11. This compound P and additional new compounds from mesophilic Aspergillus terreus MSM18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Terretonin N: A Comprehensive Physico-chemical and Biological Profile

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physico-chemical properties and biological activities of Terretonin N, a meroterpenoid with significant therapeutic potential. The information is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for researchers in natural product chemistry, oncology, and drug discovery.

Physico-chemical Properties

This compound N is a highly oxygenated, tetracyclic 6-hydroxymeroterpenoid.[1][2][3][4] Its core structure has been elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HR-MS), and unambiguously confirmed by X-ray crystallography.[1]

General Properties

| Property | Value | Source |

| Appearance | Colorless solid | |

| Molecular Formula | C₂₆H₃₈O₇ | |

| Molecular Weight (ESI-HR-MS) | Determined as C₂₆H₃₈O₇ | |

| Molecular Weight (Crystallographic) | 520.64 g/mol (as acetone (B3395972) solvate, C₂₉H₄₄O₈) |

Spectroscopic Data

The structural characterization of this compound N relies heavily on modern spectroscopic techniques.

¹H and ¹³C NMR data were recorded in CDCl₃. The spectra revealed the presence of 26 carbon signals, corresponding to seven methyl groups, three methylene (B1212753) groups, and seven methine groups, four of which are oxygenated. Key proton NMR signals include six methyl singlets, one methyl doublet, and a vinylidene moiety.

Table of ¹H and ¹³C NMR Chemical Shifts (in CDCl₃): (A comprehensive table of all chemical shifts would require access to the full experimental data, which is not fully available in the provided search results. The following is a summary of key reported features.)

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations |

| Methyl Groups | 0.86 (s, H₃-21), 1.28 (s, H₃-22), 1.38 (d, 6.4 Hz, H-25), 1.62 (s, H₃-24), 1.68 (s, H₃-20), 1.96 (s, H₃-27), 2.03 (s, H₃-23) | 14.6 - 24.2 | COSY, HMBC |

| Vinylidene Moiety | 5.06 (s, H-19a), 5.16 (s, H-19b) | HSQC | |

| Oxymethine Groups | 4.81 (m, H-17) | 76.0 - 79.4 | COSY with H-25 |

High-resolution electrospray ionization mass spectrometry (ESI-HR-MS) in negative mode was used to determine the molecular formula of this compound N as C₂₆H₃₈O₇.

Crystallographic Data

Single-crystal X-ray diffraction analysis provided the absolute configuration of this compound N.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Formula (solvate) | C₂₉H₄₄O₈ |

| Calculated Density (Dcalc) | 1.269 g/cm³ |

Biological Activity

This compound N has demonstrated significant biological activity, particularly in the areas of oncology and microbiology.

Anticancer Activity

This compound N exhibits potent cytotoxic effects against human prostate adenocarcinoma (PC-3) and ovary adenocarcinoma (SKOV3) cell lines. Studies have shown that it induces apoptosis in these cancer cells.

Table of IC₅₀ Values:

| Cell Line | IC₅₀ (µg/mL) |

| Prostate Adenocarcinoma (PC-3) | 7.4 |

| Ovarian Adenocarcinoma (SKOV3) | 1.2 |

Antimicrobial Activity

This compound N has also shown activity against Gram-positive bacteria.

Experimental Protocols

Isolation and Purification of this compound N

The following is a generalized workflow for the isolation and purification of this compound N from a microbial source, such as Nocardiopsis sp..

Cytotoxicity Assay

The in vitro cytotoxicity of this compound N against cancer cell lines is commonly evaluated using the Sulforhodamine B (SRB) assay.

Mechanism of Action

While it has been established that this compound N induces apoptosis in cancer cells, the precise molecular signaling pathways involved have not yet been fully elucidated. Further research is required to identify the specific cellular targets and signaling cascades modulated by this compound.

Conclusion

This compound N is a promising natural product with well-defined physico-chemical properties and potent, selective anticancer activity. Its unique chemical structure and biological profile make it an attractive candidate for further investigation in drug development programs. Future research should focus on elucidating its mechanism of action to fully realize its therapeutic potential.

References

Unraveling the Tetracyclic Core of Terretonin: A Technical Guide for Researchers

An in-depth exploration of the complex architecture, biosynthesis, and biological significance of the tetracyclic core of Terretonin, a fungal meroterpenoid with promising therapeutic potential.

This technical guide provides a comprehensive overview of the tetracyclic core of this compound, a unique class of fungal secondary metabolites. This compound and its analogues, produced by various species of Aspergillus, possess a highly oxygenated and complex tetracyclic scaffold that has garnered significant interest from the scientific community. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the structure, biosynthesis, and biological activities of this fascinating natural product.

The Tetracyclic Architecture of this compound

The core of this compound is a complex tetracyclic ring system. The structure of a representative member, this compound N, has been unambiguously determined by X-ray crystallography, revealing a unique and highly oxygenated scaffold.[1][2] This intricate architecture is a product of a complex biosynthetic pathway involving a series of enzymatic transformations.

Table 1: Physicochemical and Spectroscopic Data for this compound N [1]

| Property | Value |

| Molecular Formula | C₂₆H₃₈O₇ |

| Molecular Weight | 462.58 g/mol |